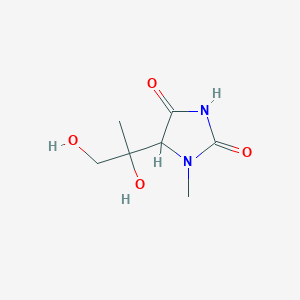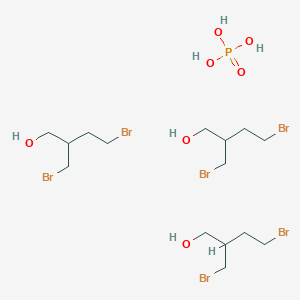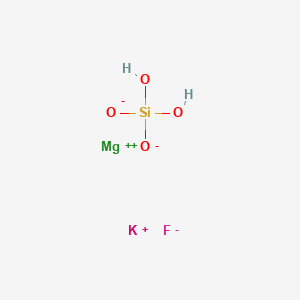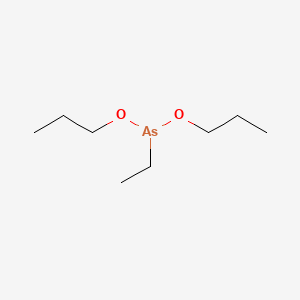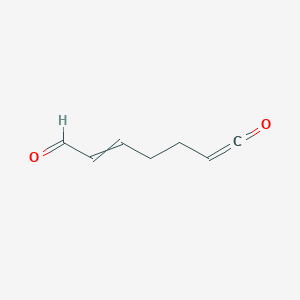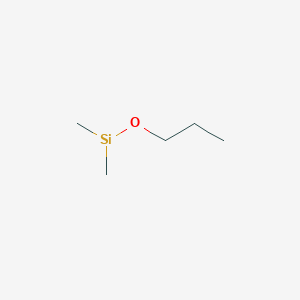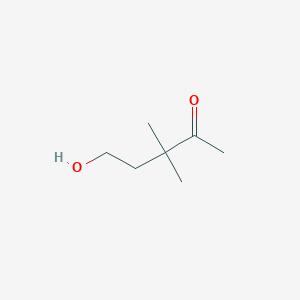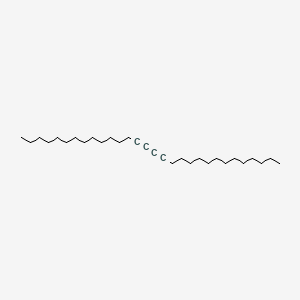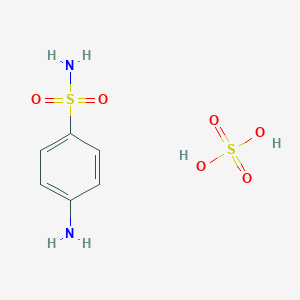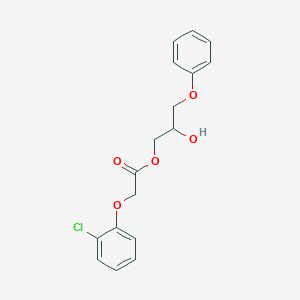
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester is a chemical compound with the CAS number 63914-73-8. This compound is known for its unique structure, which includes both chlorophenoxy and phenoxypropyl ester groups. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester typically involves the esterification of acetic acid with (2-chlorophenoxy)-2-hydroxy-3-phenoxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Acetic acid, (2-chlorophenoxy)-, 2-hydroxy-3-phenoxypropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, (2-chlorophen
Propriétés
Numéro CAS |
63914-73-8 |
|---|---|
Formule moléculaire |
C17H17ClO5 |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
(2-hydroxy-3-phenoxypropyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C17H17ClO5/c18-15-8-4-5-9-16(15)22-12-17(20)23-11-13(19)10-21-14-6-2-1-3-7-14/h1-9,13,19H,10-12H2 |
Clé InChI |
FIXRPAXXHCTKQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(COC(=O)COC2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



